molecular formula C16H20N4O2 B11453623 2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11453623
M. Wt: 300.36 g/mol
InChI Key: MYFSMCULSBYFMI-UHFFFAOYSA-N
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Description

2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, followed by the introduction of the hydroxy, methylphenyl, and propan-2-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one shares structural similarities with other pyrimidine derivatives, such as:
    • 2-hydroxy-1-(4-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
    • 2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrido[4,5-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

1-(4-methylphenyl)-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H20N4O2/c1-10(2)19-8-13-14(17-9-19)20(16(22)18-15(13)21)12-6-4-11(3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,18,21,22)

InChI Key

MYFSMCULSBYFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CN(CN3)C(C)C)C(=O)NC2=O

Origin of Product

United States

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